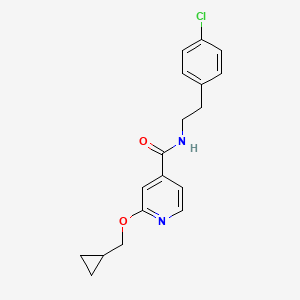

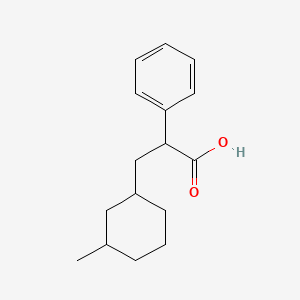

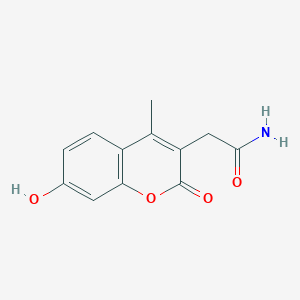

![molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8](/img/structure/B2826667.png)

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one” is a derivative of benzo[d][1,3]dioxin-4-one . Benzo[d][1,3]dioxin-4-one derivatives are known to play a pivotal role in natural products and synthetic organic chemistry . They have been identified as an active core in many biologically active molecules such as nucleoside base transport inhibitor, topoisomerase I inhibitor, antiplasmodial and cytotoxic drugs, etc., and its thio derivatives find applications as an insecticide, crop protection agents, and fungicides .

Synthesis Analysis

Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .科学的研究の応用

Synthesis and Chemical Properties

Microwave-Assisted Cyclization : This compound can be synthesized via microwave-assisted cyclization under mildly basic conditions, demonstrating the utility of microwave irradiation in the synthesis of complex organic compounds (Dao et al., 2018).

Antioxidant Activity : New derivatives of this compound have been shown to possess significant antioxidant activity. This is particularly notable when comparing their effectiveness with known antioxidants like ascorbic acid (Kadhum et al., 2011).

Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic activities against human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Alipour et al., 2016).

Biological and Medicinal Applications

Antibacterial Evaluation : Some synthesized compounds of this class have been evaluated for their antibacterial activity, showing effectiveness against various bacterial strains. This indicates potential use in developing new antibacterial agents (Velpula et al., 2015).

Antimicrobial Activity : Various synthesized derivatives have been tested for their antimicrobial activity, with some showing greater effectiveness than standard antibiotics like Ciprofloxacin. This highlights their potential in antimicrobial drug development (Boregowda et al., 2014).

Advanced Chemical Applications

Efficient Synthesis of Fused Heterocycles : Innovative methodologies have been developed for the synthesis of benzo[c]chromen-6-ones and isocoumarins using these compounds, demonstrating their versatility in creating complex chemical structures (Fan et al., 2012).

Radical Cyclization Applications : The compound has been used in Bu3SnH mediated cyclizations to synthesize 6H-benzo[c]chromen-6-ones, showing its utility in complex organic synthesis and cyclization reactions (Bowman et al., 2000).

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been found to exert a range of effects at the molecular and cellular levels, including modulation of protein function, alteration of cellular metabolism, and changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

特性

IUPAC Name |

2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDISCOUJVZXDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

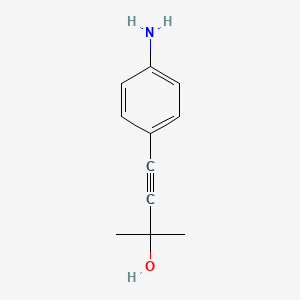

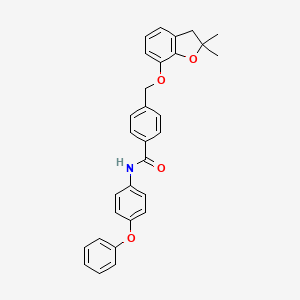

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)

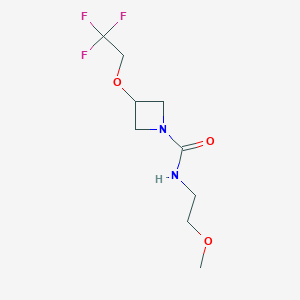

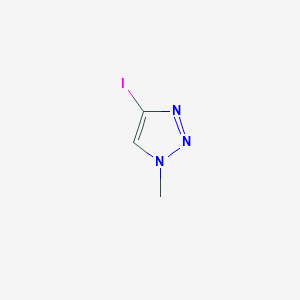

![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)

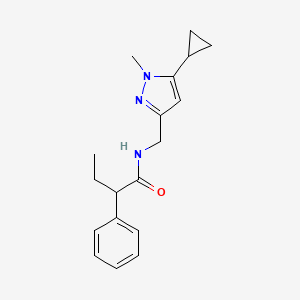

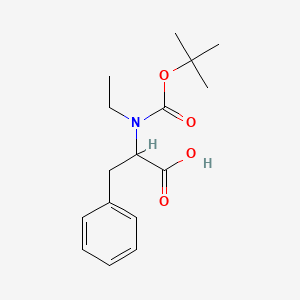

![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)

![5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2826598.png)

![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)